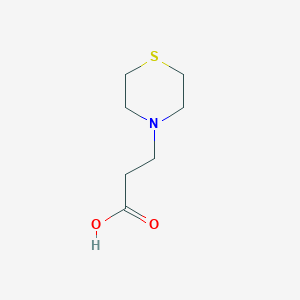

4-Thiomorpholinepropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Thiomorpholinepropanoic acid is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-Thiomorpholinepropanoic acid contains a total of 23 bonds, including 12 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also includes 1 carboxylic acid (aliphatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

4-Thiomorpholinepropanoic acid derivatives have been synthesized for potential use in antimicrobial applications. These derivatives are developed through nucleophilic substitution reactions to create bioactive molecules with improved safety and efficacy. Their structures are confirmed using various analytical techniques, and their antimicrobial activities are systematically assessed (D. Kardile & N. Kalyane, 2010).

Building Blocks in Medicinal Chemistry

Thiomorpholine and its derivatives, including 4-Thiomorpholinepropanoic acid, are important building blocks in medicinal chemistry. These compounds have found applications in creating novel bridged bicyclic thiomorpholines, which demonstrate interesting biological profiles and are synthesized from inexpensive starting materials (Daniel P. Walker & D. J. Rogier, 2013).

Polymerization and Material Science

In polymer science, 4-Thiomorpholinepropanoic acid-related compounds are used in reversible addition–fragmentation chain transfer (RAFT) polymerization processes. This application is crucial for synthesizing well-defined macromolecular agents, which are further utilized in the polymerization of other compounds like styrene (Isabelle Chaduc et al., 2013).

Corrosion Inhibition

In the field of materials chemistry, derivatives of 4-Thiomorpholinepropanoic acid, such as Thiomorpholin-4-ylmethyl-phosphonic acid, are investigated for their ability to inhibit the corrosion of carbon steel in natural seawater. These studies include electrochemical techniques and surface analysis to understand the effectiveness and mechanism of these inhibitors (H. Amar et al., 2008).

Enantioselective Synthesis

In organic chemistry, enantioselective synthesis using thiomorpholine derivatives, including 2-substituted thiomorpholin-3-ones, is an area of research. This involves synthesizing enantiomerically pure compounds, which are important for the development of various pharmaceuticals (N. Franceschini et al., 2003).

Safety And Hazards

When handling 4-Thiomorpholinepropanoic acid, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

3-thiomorpholin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCCATDJWZPREQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613909 |

Source

|

| Record name | 3-(Thiomorpholin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thiomorpholinepropanoic acid | |

CAS RN |

28921-64-4 |

Source

|

| Record name | 3-(Thiomorpholin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.